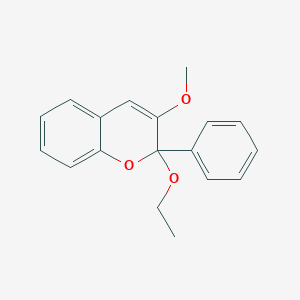

2-Ethoxy-3-methoxy-2-phenyl-2h-chromene

Description

Propriétés

Numéro CAS |

6631-19-2 |

|---|---|

Formule moléculaire |

C18H18O3 |

Poids moléculaire |

282.3 g/mol |

Nom IUPAC |

2-ethoxy-3-methoxy-2-phenylchromene |

InChI |

InChI=1S/C18H18O3/c1-3-20-18(15-10-5-4-6-11-15)17(19-2)13-14-9-7-8-12-16(14)21-18/h4-13H,3H2,1-2H3 |

Clé InChI |

VJOWBNCLHOOQKK-UHFFFAOYSA-N |

SMILES canonique |

CCOC1(C(=CC2=CC=CC=C2O1)OC)C3=CC=CC=C3 |

Origine du produit |

United States |

Synthetic Strategies and Methodologies for 2h Chromenes

Classical and Contemporary Synthetic Approaches for 2H-Chromene Derivatives

The synthesis of 2H-chromenes can be achieved through a multitude of classical and contemporary chemical reactions. These methods offer diverse pathways to access the chromene core, allowing for the introduction of various substituents and functional groups.

Multi-component Reactions (MCRs) for Chromene Ring Formation

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules from simple starting materials in a single step. ijlsci.injetir.org These reactions are characterized by high atom economy and procedural simplicity, making them highly attractive for the synthesis of 2H-chromene libraries. ijlsci.in

A common MCR approach for the synthesis of 2-amino-4H-chromenes involves the one-pot reaction of a substituted benzaldehyde, an activated methylene (B1212753) compound such as malononitrile, and a phenol (B47542) or naphthol derivative. ijlsci.injetir.orgnih.gov Various catalysts, including sodium bicarbonate and ceric ammonium (B1175870) nitrate (B79036) (CAN), have been employed to facilitate this transformation. ijlsci.injetir.org The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. While this method is highly effective for 4H-chromenes, modifications can provide access to the 2H-isomers. For instance, a one-pot, three-component reaction of salicylaldehydes, acetyl acetone, and an alcohol can yield alkoxy-substituted 2H-chromenes. researchgate.net

| Reactants | Catalyst | Product Type | Reference |

| Substituted benzaldehyde, β-naphthol, malononitrile | Sodium bicarbonate | 2-amino-4H-chromenes | ijlsci.in |

| Substituted benzaldehyde, β-naphthol, malononitrile | Ceric ammonium nitrate (CAN) | 2-amino-4H-chromenes | jetir.org |

| Salicylaldehydes, acetyl acetone, alcohol | Tetra-n-butylammonium fluoride (B91410) (TBAF) | Alkoxy-substituted 2H-chromenes | researchgate.net |

| Salicylaldehydes, vinylic or aromatic boronic acids, amines | Resin-bound amine | 2H-chromenes | organic-chemistry.org |

Condensation Reactions in 2H-Chromene Synthesis

Condensation reactions are a cornerstone of 2H-chromene synthesis, often involving the formation of a key intermediate that undergoes subsequent cyclization. The Petasis condensation, a three-component reaction of a salicylaldehyde (B1680747), an amine, and a vinylic or aromatic boronic acid, provides a route to 2H-chromenes. organic-chemistry.org The reaction is facilitated by the adjacent hydroxyl group, and a subsequent cyclization with the elimination of the amine upon heating yields the desired 2H-chromene. organic-chemistry.org A catalytic version of this method using a resin-bound amine has also been developed. organic-chemistry.org

Another notable condensation reaction is the annulative condensation of salicylaldehydes with acrylonitrile, mediated by 4-dimethylaminopyridine (B28879) (DMAP), to produce 3-cyano-2H-chromenes in high yields. organic-chemistry.org Boronic acid-promoted condensations of phenols with α,β-unsaturated carbonyl compounds also provide a direct route to 2H-chromenes from readily available starting materials. rsc.org This reaction is thought to proceed through the formation of a benzodioxaborinine intermediate, which then fragments to an ortho-quinone methide that undergoes electrocyclic ring closure. rsc.org

Electrophilic Cyclization Protocols (e.g., of propargylic aryl ethers)

Electrophilic cyclization of propargylic aryl ethers is a mild and efficient method for the synthesis of 3,4-disubstituted 2H-chromenes. organic-chemistry.orgnih.gov This strategy utilizes electrophiles such as iodine (I₂), iodine monochloride (ICl), and phenylselenyl bromide (PhSeBr) to induce cyclization, resulting in the formation of vinylic halides or selenides under gentle reaction conditions. nih.gov This methodology is compatible with a variety of functional groups, including methoxy (B1213986), alcohol, aldehyde, and nitro groups. nih.govnih.gov The use of inexpensive electrophiles like I₂ and ICl in solvents such as nitromethane (B149229) makes this a practical approach. nih.gov

| Propargylic Aryl Ether Substituent | Electrophile | Product | Yield | Reference |

| Phenyl | I₂ | 3-iodo-4-phenyl-2H-benzopyran | 61% | nih.gov |

| Phenyl | ICl | 3-iodo-4-phenyl-2H-benzopyran | - | nih.gov |

| Various | PhSeBr | 3,4-disubstituted 2H-benzopyrans | Excellent | nih.gov |

| Various | Diorganyl diselenides/ditellurides, Oxone | 3-(phenylselanyl)-2H-chromenes | 50-98% | nih.gov |

Nucleophilic Substitution and Addition Reactions in Chromene Construction

Nucleophilic substitution and addition reactions play a crucial role in the construction of the chromene ring. A cascade reaction involving an oxa-Michael addition followed by a Henry reaction between salicylaldehyde derivatives and β-nitrostyrenes, catalyzed by potassium carbonate under solvent-free ball milling conditions, affords 3-nitro-2H-chromenes in good yields. organic-chemistry.org

Furthermore, the synthesis of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives has been achieved through a one-pot reaction of salicylaldehydes, substituted acetoacetanilides, and indoles. researchgate.net This transformation proceeds via a Knoevenagel condensation followed by a nucleophilic substitution process. researchgate.netresearchgate.net

C-O Activation and C-C Bond Formation Strategies

The activation of the C-O bond in readily accessible 2-ethoxy-2H-chromenes allows for subsequent C-C bond formation. organic-chemistry.org In the presence of an inexpensive nickel catalyst and boronic acids, and under base-free conditions, this modular and efficient protocol provides broad access to 2-substituted-2H-chromenes. organic-chemistry.org This strategy has been successfully applied to the late-stage functionalization of complex molecules. organic-chemistry.org

Transition-Metal-Catalyzed and -Free Coupling Methods

Both transition-metal-catalyzed and metal-free coupling methods have been developed for the synthesis of 2H-chromenes. A transition-metal-free approach involves the coupling of various triorganoindium reagents with chromene acetals in the presence of BF₃·OEt₂, affording 2-substituted chromenes in good yields. organic-chemistry.org

Transition metals such as palladium, rhodium, and cobalt have been extensively used in 2H-chromene synthesis. Palladium(II)-catalyzed cyclization of allylic aryl ethers is a known method for preparing substituted 2H-benzopyrans. nih.gov Rhodium(III)-catalyzed C-H activation/[3 + 3] annulation of N-phenoxyacetamides with methyleneoxetanones provides a redox-neutral synthesis of 2H-chromene-3-carboxylic acids. organic-chemistry.org A Cp*Co(III)-catalyzed -OH assisted vinylic C-H activation of 2-vinyl phenols with allenes via an oxidative [5 + 1] cyclization yields 2H-chromenes bearing an exocyclic double bond. rhhz.net More recently, a rhodium-catalyzed (5 + 1) C-H/O-H annulation of alkenylphenols and alkenes, enabled by cathodic oxygen reduction, has been reported for the synthesis of 2-substituted 2H-chromenes. nih.gov

Petasis Condensation and Annulative Condensation Approaches

The Petasis reaction, a multicomponent condensation of a boronic acid, an amine, and a carbonyl compound, has been adapted for the synthesis of 2H-chromenes. This method is particularly effective when using salicylaldehydes, as the adjacent hydroxyl group facilitates the reaction. The condensation of salicylaldehydes with vinylboronic acids and an amine leads to intermediates that subsequently undergo cyclization to form the 2H-chromene structure upon heating, with the elimination of the amine. nih.gov A key advantage of this approach is the ability to introduce substitution at the 2-position of the chromene ring, dictated by the choice of the vinylboronic acid. Research has also explored the use of tertiary amines and protic solvents, including water, to improve reaction conditions. researchgate.net

Annulative condensation strategies provide another route to 2H-chromenes. For instance, the reaction between salicylaldehydes and acrylonitrile, mediated by 4-dimethylaminopyridine (DMAP), efficiently yields 3-cyano-2H-chromenes. organic-chemistry.org This method has proven to be high-yielding, even on a larger scale. organic-chemistry.org

Oxa-Michael-Henry Reactions in 2H-Chromene Derivatization

The tandem oxa-Michael-Henry reaction is a powerful tool for the synthesis of nitro-substituted 2H-chromenes. This reaction typically involves the condensation of a salicylaldehyde derivative with a β-nitrostyrene. Various catalysts have been employed to promote this transformation, including potassium carbonate under solvent-free ball milling conditions, which offers a green and efficient approach. organic-chemistry.org Organocatalysts, such as L-proline and its derivatives, have also been successfully utilized, providing a pathway to enantiomerically enriched 3-nitro-2H-chromenes. organic-chemistry.orgresearchgate.netresearchgate.net The development of aqueous protocols using L-prolinamide as a catalyst further enhances the green credentials of this methodology, affording excellent yields of 2-aryl-3-nitro-2H-chromene derivatives. researchgate.netscispace.com

| Catalyst System | Reactants | Product | Key Features |

| Potassium Carbonate | Salicylaldehyde derivatives, β-nitrostyrenes | 3-Nitro-2H-chromenes | Solvent-free ball milling, good yields. organic-chemistry.org |

| L-proline derived aminocatalyst | Salicylaldehyde, conjugated nitroalkene | 2-Alkyl/aryl-3-nitro-2H-chromenes | Excellent enantioselectivity, short reaction time. organic-chemistry.org |

| L-prolinamide | Salicylaldehyde, β-nitrostyrenes | 2-Aryl-3-nitro-2H-chromene derivatives | Aqueous protocol, excellent yields. researchgate.netscispace.com |

Intramolecular Rauhut–Currier Reaction for 2H/4H-Chromenes

The intramolecular Rauhut–Currier (RC) reaction offers a distinct approach to the synthesis of chromene rings. This reaction involves the nucleophile-catalyzed cyclization of a molecule containing two Michael acceptor moieties. beilstein-journals.orgwikipedia.org Lithium selenolates have been demonstrated as effective nucleophilic catalysts for the RC cyclization of chalcone (B49325) derivatives, leading to the formation of either 2H- or 4H-chromenes. nih.govacs.orgacs.org The regioselectivity of the cyclization is dependent on the substituents on the chalcone backbone. For instance, when an ethoxy group is present at the R2 position, the formation of 2H-chromenes is favored. nih.govacs.org The mechanism involves the addition of the nucleophile to one of the α,β-unsaturated systems, generating an enolate that then attacks the second Michael acceptor intramolecularly. acs.org

Metalloradical Approaches to 2H-Chromenes

Metalloradical catalysis represents a modern and efficient strategy for the synthesis of 2H-chromenes. acs.orgresearchgate.netacs.orgbohrium.comnih.gov This approach often utilizes cobalt(II) complexes, particularly those with porphyrin ligands, to activate salicyl N-tosylhydrazones, which serve as carbene radical precursors. acs.orgresearchgate.netacs.orgbohrium.comnih.gov These cobalt(III)-carbene radicals readily add to terminal alkynes to generate salicyl-vinyl radical intermediates. acs.orgresearchgate.netacs.orgnih.gov A subsequent hydrogen atom transfer (HAT) from the phenolic hydroxyl group to the vinyl radical leads to the formation of an o-quinone methide intermediate, which then undergoes a spontaneous endocyclic, sigmatropic ring-closing reaction to yield the final 2H-chromene product. researchgate.netacs.org This methodology exhibits a broad substrate scope and provides good isolated yields of the corresponding 2H-chromene products. acs.orgresearchgate.netacs.orgnih.gov

| Catalyst | Precursors | Key Intermediates | Product |

| Cobalt(II) porphyrin complexes | Salicyl N-tosylhydrazones, terminal alkynes | Cobalt(III)-carbene radicals, salicyl-vinyl radicals | 2H-Chromenes |

Asymmetric Synthesis and Enantioselective Routes to Chiral 2H-Chromenes

The development of asymmetric and enantioselective methods for the synthesis of chiral 2H-chromenes is of significant interest due to the potential biological activity of these molecules. Organocatalysis has emerged as a powerful tool in this area. For example, a simple L-proline derived aminocatalyst has been shown to provide 2-alkyl/aryl-3-nitro-2H-chromenes with excellent enantioselectivity in a short reaction time via an asymmetric tandem oxa-Michael-Henry reaction. organic-chemistry.org Diarylprolinol silyl (B83357) ethers have also been employed as catalysts in an asymmetric domino oxa-Michael-Mannich- acs.orgresearchgate.net-amino rearrangement reaction to produce N-tosylimines-chromenes with excellent enantioselectivity and yield. organic-chemistry.org

In addition to organocatalysis, transition-metal-catalyzed methods have been developed. A palladium-catalyzed asymmetric etherification of 2H-chromenes has been reported for the enantioselective construction of chiral 4-alkoxy-4H-chromenes. rsc.org Similarly, a palladium-catalyzed asymmetric condensation of 2H-chromenes with indoles provides a route to chiral 2-trifluoromethyl-4-(indol-3-yl)-4H-chromenes with excellent enantioselectivity. nih.gov Copper(I) catalysis with a chiral ligand has been used for the enantioselective hydroamination of 2H-chromenes to produce valuable chiral chromane (B1220400) derivatives. rsc.org

Green Chemistry Principles and Sustainable Methodologies in Chromene Synthesis (e.g., solvent-free, microwave-assisted)

The principles of green chemistry are increasingly being applied to the synthesis of chromene derivatives to develop more sustainable and environmentally friendly processes. benthamdirect.comresearchgate.netnih.gov Key strategies include the use of solvent-free conditions, microwave-assisted synthesis, and the use of eco-friendly catalysts.

Solvent-free synthesis offers significant advantages by reducing waste and simplifying work-up procedures. The synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromenes has been achieved under solvent-free conditions via a Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate, followed by intramolecular cyclization. nih.gov This method can be performed in a conventional oven or a microwave oven. nih.gov Similarly, the Pechmann condensation for the synthesis of 2H-chromen-2-ones has been efficiently carried out under solvent-free conditions by grinding the reactants with a solid-supported acid catalyst. researchgate.net

Microwave-assisted synthesis has been shown to accelerate reaction rates and often leads to higher yields in shorter reaction times compared to conventional heating methods. nih.govjmest.orgnih.gov This technique has been successfully applied to the one-pot, three-component synthesis of novel 2H-chromene derivatives. nih.gov The condensation of various amines with substituted 2-oxo-2H-chromene-4-carbaldehydes under microwave irradiation is another example of an efficient and rapid method for generating chromene compounds. jmest.org

The use of green catalysts and solvents is another important aspect of sustainable chromene synthesis. Water, being the most environmentally benign solvent, has been used in the L-prolinamide mediated synthesis of 2-aryl-3-nitro-2H-chromenes. researchgate.net Biodegradable catalysts, such as those derived from eggshells, have been employed for the synthesis of 2-amino-3-cyano-4H-chromenes, offering advantages like easy recovery and reusability. ajgreenchem.com

| Green Chemistry Approach | Reaction Type | Key Advantages |

| Solvent-free | Knoevenagel condensation/cyclization | Economical, easy to operate, environmentally friendly. nih.gov |

| Solvent-free | Pechmann condensation | Rapid, efficient, avoids hazardous solvents. researchgate.net |

| Microwave-assisted | One-pot, three-component reaction | Fast reaction rates, high yields. nih.govjmest.org |

| Aqueous synthesis | Tandem oxa-Michael-Henry reaction | Use of water as a green solvent, excellent yields. researchgate.net |

| Biodegradable catalyst | Multicomponent reaction | Green and reusable catalyst, simple workup. ajgreenchem.com |

Mechanistic Investigations of 2h Chromene Formation and Reactivity

Detailed Elucidation of Reaction Mechanisms for Key Synthetic Routes

The formation of the 2H-chromene ring system can be achieved through diverse catalytic strategies, including metal catalysis, organocatalysis, and acid/base-mediated reactions. msu.edu Each approach proceeds through distinct mechanistic steps to construct the characteristic benzopyran core.

One prevalent method involves the domino oxa-Michael/aldol (B89426) reaction between a salicylaldehyde (B1680747) and an electron-deficient olefin. nih.gov For the synthesis of a 2-phenyl substituted chromene, a derivative of cinnamaldehyde (B126680) or β-nitrostyrene can be used. nih.govorganic-chemistry.org Organocatalysts such as L-pipecolinic acid or 1,1,3,3-tetramethylguanidine (B143053) (TMG) can facilitate this transformation. The general mechanism commences with the activation of the salicylaldehyde, followed by a nucleophilic attack (oxa-Michael addition) of the phenolic oxygen onto the activated olefin. Subsequent intramolecular aldol condensation and dehydration yield the final 2H-chromene product. nih.gov

Another significant route is the multicomponent reaction, which assembles the chromene skeleton from simple precursors in a single pot. The Petasis condensation, for instance, can react a salicylaldehyde, an amine, and an alkenyl boronic acid. The reaction is driven by the adjacent hydroxyl group, and a subsequent cyclization with the elimination of the amine upon heating affords the 2H-chromene. organic-chemistry.org Similarly, reactions involving salicylaldehydes, a β-dicarbonyl compound (like acetylacetone), and an alcohol (such as ethanol) can be catalyzed by bases like tetra-n-butylammonium fluoride (B91410) (TBAF). researchgate.net This pathway is particularly relevant for installing an alkoxy group, like the ethoxy group in the target compound, at the C2 position.

Metal-catalyzed cyclizations represent a powerful strategy. Gold-catalyzed cycloisomerization of aryl propargyl ethers proceeds via activation of the alkyne by the gold catalyst, followed by a 6-endo-dig cyclization to form the chromene ring. msu.edu Iron-catalyzed reactions can proceed via a [2+2] cycloaddition between an alkyne and the aldehyde's carbonyl group, forming an oxetene intermediate which then undergoes electrocyclic ring-opening to give the 2H-chromene. msu.edu

| Catalytic Approach | Key Reactants | General Mechanism | Ref. |

| Organocatalysis | Salicylaldehyde, Electron-deficient olefin | Domino oxa-Michael/Aldol condensation | nih.gov |

| Multicomponent | Salicylaldehyde, Alkenyl boronic acid, Amine | Petasis condensation followed by cyclization | organic-chemistry.org |

| Base Catalysis | Salicylaldehyde, β-dicarbonyl, Alcohol | Knoevenagel condensation, nucleophilic attack by alcohol, cyclization | researchgate.net |

| Gold Catalysis | Aryl propargyl ether | Alkyne activation, 6-endo-dig cyclization | msu.edu |

| Iron Catalysis | o-Alkynylphenol, Aldehyde | [2+2] cycloaddition forming an oxetene, followed by ring-opening | msu.edu |

| Cobalt Catalysis | Salicyl-N-tosylhydrazone, Terminal alkyne | Metalloradical activation, radical addition, HAT, cyclization | nih.gov |

Role of Intermediates (e.g., benzopyrylium cations, o-quinone methide) in Chromene Cyclizations

Many synthetic pathways toward 2H-chromenes converge on two types of highly reactive, transient intermediates: ortho-quinone methides (o-QMs) and benzopyrylium cations. researchgate.netresearchgate.net The generation and subsequent transformation of these species are often the key steps in the ring-forming cascade.

Ortho-Quinone Methides (o-QMs): These intermediates are characterized by a cyclohexadienone structure with an exocyclic methylene (B1212753) group. They are potent electrophiles and highly reactive dienes. researchgate.net o-QMs can be generated in situ from a variety of precursors, including o-hydroxybenzyl alcohols or through the elimination of a leaving group from a suitable phenol (B47542) derivative. nih.govnih.gov Once formed, the o-QM can undergo a thermally or photochemically induced 6π-electrocyclization (an oxa-6π-electrocyclization), a pericyclic reaction that efficiently closes the pyran ring to yield the 2H-chromene skeleton. researchgate.netnih.gov This electrocyclization is a crucial step in many metal-catalyzed reactions, including certain chromium and cobalt-mediated syntheses. nih.govnih.gov

Benzopyrylium Cations: These are aromatic, cationic species (oxonium ions) that are key intermediates in acid-catalyzed or base-mediated reactions, particularly those starting from salicylaldehydes. researchgate.net In a typical three-component reaction involving a salicylaldehyde, a β-keto ester, and an alcohol in the presence of a catalyst, an initial Knoevenagel condensation forms a vinyl-phenol derivative. researchgate.net Protonation or activation of the carbonyl group can facilitate cyclization, leading to the formation of a benzopyrylium cation. This highly electrophilic intermediate is then readily trapped by a nucleophile. researchgate.net When the reaction is conducted in an alcohol solvent such as ethanol, the alcohol acts as the nucleophile, attacking the C2 position of the benzopyrylium ion to generate a 2-alkoxy-2H-chromene, such as the target compound. researchgate.net

| Intermediate | Generation Method | Subsequent Reaction | Product Type | Ref. |

| o-Quinone Methide | Elimination from o-hydroxybenzyl precursors; Radical pathways | 6π-Electrocyclization | Substituted 2H-Chromenes | researchgate.netnih.gov |

| Benzopyrylium Cation | Acid/Base-catalyzed cyclization of vinyl-phenols | Nucleophilic attack at C2 by an alcohol | 2-Alkoxy-2H-Chromenes | researchgate.netresearchgate.net |

Analysis of Regioselectivity and Stereoselectivity in 2H-Chromene Transformations

Controlling selectivity is paramount in synthesizing complex molecules like 2-Ethoxy-3-methoxy-2-phenyl-2h-chromene, which contains a stereocenter at the C2 position.

Regioselectivity refers to the preference for one direction of bond formation over others. quora.com In 2H-chromene synthesis, this is often observed in cyclization reactions. For instance, in the gold-catalyzed cyclization of aryl propargyl ethers, a 6-endo-dig cyclization is consistently favored over the alternative 5-exo-dig pathway, leading selectively to the six-membered chromene ring rather than a five-membered benzofuran (B130515) ring. msu.edu In multicomponent reactions, the regioselectivity of the cyclization can depend on the nature of the substituents. For example, in a selenolate-catalyzed intramolecular Rauhut–Currier reaction, the presence of an ethoxy group as a substituent directed the reaction to form 2H-chromenes, whereas other substituents led to 4H-chromenes. acs.org

Stereoselectivity concerns the preferential formation of one stereoisomer over another. quora.com The C2 carbon of 2-substituted 2H-chromenes is a chiral center, and achieving high enantioselectivity is a significant goal in modern organic synthesis. Asymmetric organocatalysis has been employed to this end. Chiral catalysts, such as those derived from cinchona alkaloids or proline, have been used to generate chiral chromenes with varying degrees of success. nih.govresearchgate.net For example, domino reactions of in situ generated o-QMs with various nucleophiles in the presence of a chiral catalyst can produce chiral chromenes in high yields and stereoselectivities. researchgate.net However, in some systems, such as certain cobalt-catalyzed radical reactions, no enantioselectivity was observed even with chiral catalysts, indicating that the stereocenter is set in a non-enantiodetermining step. msu.edu

Understanding Radical Mechanisms in Chromene Synthesis

While many chromene syntheses proceed through ionic intermediates, radical-based pathways offer a complementary and powerful approach. A notable example is the cobalt-catalyzed synthesis of 2H-chromenes from salicyl-N-tosylhydrazones and terminal alkynes. nih.gov This reaction proceeds via a metalloradical mechanism, which has been supported by electron paramagnetic resonance (EPR) spectroscopy, radical-trapping experiments, and DFT calculations. msu.edunih.gov

The proposed mechanism involves the following key steps:

Carbene Radical Formation: The cobalt(II) porphyrin catalyst reacts with a diazo compound (formed in situ from the tosylhydrazone) to generate a cobalt(III)-carbene radical intermediate. msu.edunih.gov

Radical Addition: This carbene radical readily adds to a terminal alkyne, producing a salicyl-vinyl radical intermediate. nih.gov

Hydrogen Atom Transfer (HAT): An intramolecular hydrogen atom transfer occurs from the phenolic hydroxyl group to the vinyl radical. nih.gov

o-QM Formation and Cyclization: The HAT step leads to the formation of an o-quinone methide intermediate, which spontaneously dissociates from the cobalt center. nih.gov This o-QM then undergoes a rapid 6π-electrocyclization to form the final 2H-chromene product. msu.edunih.gov

This tandem radical addition-cyclization process is highly efficient and tolerates a wide range of substituents on both the salicylaldehyde precursor and the alkyne, making it a versatile method for accessing diverse 2H-chromene structures. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2h Chromenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR including COSY, HMQC, HMBC)

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. Key resonances would include a triplet and a quartet for the ethoxy group protons, a singlet for the methoxy (B1213986) group protons, and a series of multiplets in the aromatic region corresponding to the phenyl and benzopyran ring systems. The proton at the chiral C2 position would likely appear as a singlet or a finely coupled multiplet.

¹³C NMR: The carbon NMR spectrum would reveal discrete signals for each carbon atom. The chemical shifts would be indicative of their electronic environment; for instance, carbons bonded to oxygen (C2, C3, and those of the ethoxy and methoxy groups) would resonate at lower field (higher ppm values) compared to unsubstituted aromatic carbons. rsc.orgmdpi.com The unusual chemical shifts sometimes observed for sterically hindered methoxy groups (around 62 ppm versus the typical 56 ppm) could provide insight into the molecule's conformation.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling relationships, primarily confirming the connectivity within the ethoxy group (quartet protons coupled to triplet protons) and adjacent protons on the aromatic rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Vibrational Assignments

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of 2-Ethoxy-3-methoxy-2-phenyl-2H-chromene would be expected to display characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic (ethoxy, methoxy) groups typically in the 2850-3100 cm⁻¹ region. scielo.org.za A prominent feature would be the C-O stretching bands for the ether linkages (ethoxy, methoxy, and the pyran ring ether) in the 1000-1300 cm⁻¹ range. Aromatic C=C stretching vibrations would appear around 1450-1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring breathing modes are often strong in Raman spectra, which would help confirm the presence of the phenyl and benzo-fused rings.

Mass Spectrometry (MS, HRMS) for Molecular Structure Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

MS (Mass Spectrometry): In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) or a pseudomolecular ion peak ([M+H]⁺ or [M+Na]⁺) corresponding to its exact mass. sciepub.comsciepub.commdpi.com

HRMS (High-Resolution Mass Spectrometry): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula (C₁₈H₁₈O₃ for the target compound).

Fragmentation Analysis: The fragmentation pattern would be a key indicator of the structure. Common fragmentation pathways for related chromene structures often involve the loss of substituents or cleavage of the pyran ring. sciepub.com For the target molecule, characteristic fragments might correspond to the loss of the ethoxy group (-OCH₂CH₃), the methoxy group (-OCH₃), or the phenyl group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of π-conjugation.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles. researchgate.netmdpi.com This would unambiguously confirm the relative stereochemistry at the C2 chiral center and the conformation of the substituents. The analysis would also reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking between the aromatic rings, which govern the solid-state architecture. iucr.orgiucr.org

Computational and Theoretical Studies on 2h Chromene Systems

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for studying the electronic structure of molecules. arxiv.org For compounds like 2-Ethoxy-3-methoxy-2-phenyl-2h-chromene, DFT methods, particularly using hybrid functionals like B3LYP, are routinely employed to determine various molecular properties. nih.govresearchgate.net

Geometrical Optimization: The first step in most computational analyses is to find the molecule's most stable three-dimensional conformation, known as geometrical optimization. This process calculates the total energy of the molecule for a given arrangement of atoms and systematically alters the bond lengths, bond angles, and dihedral angles to find the structure with the minimum possible energy. researchgate.net The resulting optimized geometry corresponds to the most probable structure of the molecule in the ground state. For chromene derivatives, this provides precise data on the planarity of the fused ring system and the spatial orientation of its substituents (ethoxy, methoxy (B1213986), and phenyl groups).

Electronic Structure Analysis: Once the geometry is optimized, DFT is used to analyze the molecule's electronic properties. Key aspects of this analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and reactivity; a smaller gap often implies higher reactivity. researchgate.netnih.govsemanticscholar.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule's surface. researchgate.netymerdigital.com It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting how the molecule will interact with other reagents or biological targets. ymerdigital.com

Below is an illustrative table of optimized geometrical parameters that would be generated from a DFT calculation for a chromene derivative.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-O1 | 1.45 | C3-C2-O1 | 108.5 |

| C2-C3 | 1.35 | C4-C3-C2 | 121.0 |

| C3-C4 | 1.46 | O1-C9-C4a | 119.5 |

| C2-Phenyl | 1.51 | C2-O(Ethoxy) | 112.0 |

| C3-Methoxy | 1.36 | C3-O(Methoxy) | 117.5 |

Note: The data in this table is representative of typical outputs for chromene systems and is for illustrative purposes.

Quantum Chemical Investigations of Reactivity, Stability, and Spectroscopic Parameters

Quantum chemical calculations provide deeper insights into the dynamic behavior and properties of this compound.

Reactivity and Stability: Global reactivity descriptors can be calculated from the energies of the frontier orbitals. These include chemical hardness, which measures resistance to change in electron distribution, and electronegativity, which describes the power to attract electrons. semanticscholar.org A molecule with a large HOMO-LUMO gap is generally considered "hard" and more stable, while a molecule with a small gap is "soft" and more reactive. nih.gov

Spectroscopic Parameters: One of the most powerful applications of quantum chemistry is the prediction of spectroscopic data, which can be used to validate experimental findings. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) is a primary technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the 1H and 13C NMR chemical shifts of a molecule. nih.govnih.gov Comparing these theoretical shifts with experimental spectra helps confirm the proposed structure and assign specific signals to individual atoms within the molecule. nih.govmdpi.com

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectra. nih.govnih.gov By analyzing the potential energy distribution (PED), each calculated frequency can be assigned to specific molecular motions, such as C-H stretching, C=C bending, or ring vibrations, providing a complete vibrational characterization of the molecule. researchgate.netresearchgate.net

The following tables show examples of computationally predicted spectroscopic data.

Table: Predicted 1H and 13C NMR Chemical Shifts (ppm)

| Atom | Predicted 1H Shift | Atom | Predicted 13C Shift |

|---|---|---|---|

| H (Phenyl) | 7.2 - 7.5 | C2 | 101.5 |

| H (Chromene) | 6.8 - 7.1 | C3 | 145.2 |

| H (Methoxy) | 3.85 | C4 | 122.8 |

| H (Ethoxy-CH2) | 3.60 | C (Phenyl) | 127.0 - 140.0 |

Note: The data in this table is illustrative and represents typical values for similar structures.

Table: Selected Predicted Vibrational Frequencies (cm-1)

| Frequency (cm-1) | Assignment |

|---|---|

| 3050-3100 | Aromatic C-H Stretch |

| 2850-2980 | Aliphatic C-H Stretch |

| 1620 | C=C Ring Stretch |

| 1250 | C-O-C Asymmetric Stretch |

Note: The data in this table is illustrative.

In Silico Studies of Molecular Interactions with Biological Targets

In silico techniques, particularly molecular docking, are used to explore how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein. researchgate.net This method computationally places the molecule into the binding site of a target protein to predict its preferred orientation and binding affinity. globalresearchonline.netnih.gov

Protein Docking: The process begins with the three-dimensional structures of both the ligand (optimized via DFT) and the target protein, often obtained from a database like the Protein Data Bank. researchgate.net Docking software then samples numerous possible conformations of the ligand within the protein's active site, calculating a "docking score" for each. globalresearchonline.net This score, usually expressed in kcal/mol, estimates the binding free energy and indicates the stability of the ligand-protein complex. A lower (more negative) score generally suggests a stronger, more favorable interaction.

Binding Affinity Predictions: The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein's amino acid residues. These studies can identify key structural features of the chromene derivative that are important for binding. For chromene-based compounds, docking studies have been used to investigate their interactions with various targets. globalresearchonline.netresearchgate.net

Table: Example of Molecular Docking Results

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Example Target 1 | -8.5 | TYR 210, PHE 330, LEU 343 |

| Example Target 2 | -7.9 | VAL 101, ILE 152, TRP 279 |

Note: This table is a hypothetical representation of docking results and does not imply any clinical efficacy.

Prediction of Stereochemical Outcomes and Reaction Pathways via Computational Modeling

Computational modeling is a valuable tool for elucidating reaction mechanisms and predicting the stereochemical outcomes of chemical reactions. For complex molecules like 2H-chromenes, theoretical calculations can map out the entire energy landscape of a reaction.

By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction pathway can be constructed. This allows chemists to understand the feasibility of a proposed mechanism. For instance, in reactions involving 3-nitro-2H-chromene derivatives, computational studies can model sequences like a Michael addition followed by a Mannich reaction to understand how different isomers are formed. mdpi.com

The relative energies of the transition states leading to different stereoisomers (e.g., endo vs. exo, or cis vs. trans) can be calculated. The pathway with the lower energy transition state is kinetically favored, allowing for the prediction of the major product. This predictive power is essential for designing stereoselective syntheses, where controlling the three-dimensional arrangement of atoms is critical. mdpi.com

Chemical Reactivity and Derivatization of 2h Chromene Scaffold

Functionalization Strategies at Various Positions of the 2H-Chromene Nucleus

The 2H-chromene core is a privileged heterocyclic ring system that serves as a versatile scaffold for the development of compounds with notable biological activities. tandfonline.com The functionalization of this nucleus can be approached through various synthetic strategies, targeting different positions of the ring to introduce molecular diversity.

One common strategy involves the late-stage functionalization of a pre-formed 2H-chromene ring. rsc.org This can include electrophilic aromatic substitution on the benzo portion of the molecule, where the position of substitution is directed by the existing substituents. Additionally, the allylic positions of the pyran ring are amenable to radical or oxidative functionalization.

Another approach involves the construction of the 2H-chromene ring from functionalized precursors. For instance, the reaction of substituted salicylaldehydes with various reaction partners can introduce desired functionalities at specific positions of the resulting chromene. nih.gov O-propargylated benzaldehydes have also emerged as highly versatile substrates for the synthesis of chromene-based heterocyclic compounds. scilit.comresearchgate.net Furthermore, cobalt(II) complexes of porphyrins can catalyze the reaction of salicyl N-tosylhydrazones with terminal alkynes to produce 2H-chromenes through a metalloradical approach. nih.gov

A methodology for the synthesis of 2,2-disubstituted 2H-chromenes has been developed utilizing a cdnsciencepub.comacs.org-phospha-Brook rearrangement under Brønsted base catalysis. researchgate.net This reaction involves the addition of 4H-chromen-4-ols containing a diethoxyphosphoryl group to α,β-unsaturated ketones. researchgate.net

The following table summarizes some of the key functionalization strategies for the 2H-chromene nucleus:

| Position | Functionalization Strategy | Reagents/Conditions | Reference |

| Aromatic Ring | Electrophilic Aromatic Substitution | Varies (e.g., nitrating agents, halogenating agents) | rsc.org |

| C2 | cdnsciencepub.comacs.org-phospha-Brook rearrangement | 4H-chromen-4-ols with a diethoxyphosphoryl group, α,β-unsaturated ketones, Brønsted base (e.g., Phosphazene P2-tBu) | researchgate.net |

| C3/C4 | Cyclization of functionalized precursors | Substituted salicylaldehydes, O-propargylated benzaldehydes | nih.govscilit.comresearchgate.net |

| C4 | Suzuki Cross-Coupling Pallado-Catalyzed Reactions | Retinoids, tetrahydrofuran, Pd(OAc)₂, PPh₃ | nih.govfrontiersin.org |

Transformations Involving the Ethoxy, Methoxy (B1213986), and Phenyl Moieties in "2-Ethoxy-3-methoxy-2-phenyl-2h-chromene" and its Analogues

While specific studies on the transformations of the ethoxy, methoxy, and phenyl groups in "this compound" are not extensively detailed in the reviewed literature, general organic chemistry principles can be applied to predict their reactivity.

The ethoxy and methoxy groups are generally stable ether linkages. However, they can be cleaved under harsh acidic conditions (e.g., HBr, HI) to yield the corresponding phenols. The methoxy group at the 3-position, being part of an enol ether system, might exhibit enhanced reactivity towards hydrolysis under milder acidic conditions compared to a typical alkyl aryl ether.

The phenyl group at the 2-position can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The position of substitution on the phenyl ring will be directed by the electronic nature of the chromene scaffold. The presence of this group also influences the stereochemistry of reactions at the C2 position.

Synthesis of Fused and Sprio-Heterocyclic Systems Derived from 2H-Chromenes

The 2H-chromene scaffold is an excellent precursor for the synthesis of more complex fused and spiro-heterocyclic systems. These reactions often take advantage of the reactivity of the double bond and adjacent functionalities.

Fused Heterocyclic Systems:

Chromeno[2,3-b]pyridines: These can be synthesized through various methods, including the reaction of 6-methylchromone-3-carbonitrile with acetylacetone (B45752) to form a pyridin-5-one derivative, which can then be further functionalized. clockss.org

Chromeno[2,3-d]pyrimidines: These derivatives can be prepared by reacting 2-amino-4H-chromene-3-carbonitriles with reagents like formic acid or acetic anhydride, followed by treatment with phosphorus oxychloride and subsequent reaction with hydrazine (B178648) hydrate. japsonline.com Another approach involves the reaction of 2-amino-3-cyano-4H-chromenes with formamidine (B1211174) acetate. ajol.info The synthesis of novel 8,8-dimethyl-8,9-dihydro-5H-chromeno[2,3-d]pyrimidin-6(7H)-one derivatives has also been reported. africaresearchconnects.com

Chromeno[2,3-b]indeno[2,1-e]pyridines: An efficient synthesis of these fused azafluorenones involves a three-component reaction between 2-amino-4H-chromen-4-ones, aromatic aldehydes, and 1H-indene-1,3(2H)-dione. tandfonline.com

Chromeno[2,3-b]chromenes: Methods for the synthesis of these compounds and their benzo analogs have been summarized, highlighting their growing importance in medicinal chemistry. bohrium.com

Spiro-Heterocyclic Systems:

The synthesis of spiro[2H-chromen-2,1'-cycloalkanes] has been achieved from the corresponding cycloalkanones. rsc.org

3-Nitrochromenes are particularly useful precursors for the synthesis of various fused and spiro scaffolds. tandfonline.com The rigidity of the spiro junction in these molecules is advantageous for fixing the spatial arrangement of substituents, which is important for their interaction with biological targets. mdpi.com

The following table provides examples of fused heterocyclic systems derived from chromenes:

| Fused System | Synthetic Precursors | Reference |

| Chromeno[2,3-b]pyridines | 6-Methylchromone-3-carbonitrile, acetylacetone | clockss.org |

| Chromeno[2,3-d]pyrimidines | 2-Amino-4H-chromene-3-carbonitriles, formic acid/acetic anhydride | japsonline.com |

| Chromeno[2,3-b]indeno[2,1-e]pyridines | 2-Amino-4H-chromen-4-ones, aromatic aldehydes, 1H-indene-1,3(2H)-dione | tandfonline.com |

| Chromeno[2,3-b]chromenes | Mannich bases of phenols and 2-naphthols, 1,1-bis(morpholino)ethene | bohrium.com |

Ring-Opening and Ring-Closing Reactions of Chromenes

Ring-opening and ring-closing reactions are fundamental transformations of the chromene scaffold, often triggered by thermal or photochemical stimuli.

Ring-Opening Reactions:

The photochemical ring-opening of 2H-chromenes is a well-studied phenomenon that forms the basis of their photochromic properties. documentsdelivered.comacs.org Upon UV irradiation, the C-O bond of the pyran ring cleaves, leading to the formation of a colored, open-ring merocyanine (B1260669) dye. acs.org This process is a unimolecular photochemical reaction. researchgate.net The efficiency of this ring-opening can be dependent on the specific vibronic transition excited. acs.org Computational studies have shown that the excited-state relaxation and decay occur via a multimodal and nearly barrierless reaction coordinate. acs.org

Ring-Closing Reactions:

Ring-closing reactions are crucial for the synthesis of the 2H-chromene core itself. Several methods have been developed to achieve this transformation:

Ring-Closing Carbonyl-Olefin Metathesis (RCCOM): O-allyl salicylaldehydes can be converted to 2H-chromenes using a [2.2.1]-bicyclic hydrazine catalyst. nih.gov

Ring-Closing Olefin Metathesis (RCM): This method provides an efficient and practical synthesis of chromene derivatives. acs.org

Intramolecular Cyclization: Phenyl propargyl ethers can undergo intramolecular cyclization upon heating with diethylaniline to yield 4-substituted-3-chromenes. researchgate.net

Superacid-Promoted Cascade: A series of functionalized aza-polycyclic aromatic compounds can be prepared through a superacid-promoted ring-closing and opening reaction cascade. nih.gov

Derivatization via Conjugate Addition and Cycloaddition Reactions

The double bond in the 2H-chromene ring system is susceptible to both conjugate addition and cycloaddition reactions, providing avenues for further derivatization.

Conjugate Addition: While not extensively detailed for the 2H-chromene parent system, related 4H-chromenes with electron-withdrawing groups can undergo Michael addition reactions.

Cycloaddition Reactions:

Hetero-Diels-Alder Reactions: Iron(III) salts can catalyze the tandem rearrangement and hetero-Diels-Alder reaction of 2H-chromenes to yield tetrahydrochromeno heterocycles. acs.org This can occur as a homodimerization or with other electron-rich dienophiles. acs.org The mechanism involves the formation of an ortho-quinone methide intermediate. acs.org

Formal [3+3] Cycloaddition: A one-pot, three-step cascade reaction involving the palladium-catalyzed coupling of a bromoquinone with a vinyl stannane (B1208499) can lead to the formation of 2H-chromenes in what is formally a [3+3] cycloaddition. nih.gov

Formal [2+2] and [3+2] Cycloadditions: 2H-chromenes can undergo formal [2+2] and [3+2] cycloaddition reactions with 2-alkoxy-1,4-benzoquinones, leading to the regioselective synthesis of substituted pterocarpans. acs.org

Inter- and Intramolecular Cycloadditions: A series of mono-2H-chromenes can undergo various intermolecular cycloaddition reactions. These principles have been applied to C3-symmetric tris-2H-chromenes to prepare complex polycyclic compounds. sfu.ca

Consecutive [4+2] Cycloadditions: A highly enantio-, regio-, and diastereoselective synthesis of hexahydro-2H-chromenes has been achieved via two sequential [4+2] cycloadditions. nih.gov

The following table summarizes some of the cycloaddition reactions involving 2H-chromenes:

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Hetero-Diels-Alder | 2H-chromenes | Iron(III) salts | Tetrahydrochromeno heterocycles | acs.org |

| Formal [3+3] Cycloaddition | Bromoquinone, vinyl stannane | Palladium catalyst | 2H-chromenes | nih.gov |

| Formal [2+2] and [3+2] Cycloaddition | 2H-chromenes, 2-alkoxy-1,4-benzoquinones | - | Substituted pterocarpans | acs.org |

| Consecutive [4+2] Cycloadditions | Allenoate, chalcone (B49325) | Chiral amine catalyst | Hexahydro-2H-chromenes | nih.gov |

Photochemical and Photophysical Properties of 2H-Chromenes and their Derivatives

2H-chromenes and their derivatives are renowned for their interesting photochemical and photophysical properties, which has led to their investigation for various applications.

Photochromism:

The most prominent photochemical property of many 2H-chromenes is photochromism, the reversible transformation between two forms having different absorption spectra upon photoirradiation. cdnsciencepub.comresearchgate.netrsc.orgmdpi.comacs.org The colorless, closed-ring form (a 2H-pyran) isomerizes to a colored, open-ring form (a merocyanine) upon exposure to UV light. acs.org This process involves the cleavage of the spiro-carbon–oxygen single bond. tandfonline.com The achievable color and spectral properties of the open form are significantly influenced by the substitution pattern on the chromene scaffold. cdnsciencepub.com For instance, furo-fused benzopyrans exhibit a bathochromically shifted and broadened absorption spectrum compared to their naphthopyran counterparts. cdnsciencepub.com Some chromene compounds have been shown to exhibit photochromism even in the crystalline state. rsc.org

Laser Dyes and OLED Applications:

While direct evidence for the use of "this compound" as a laser dye or in OLEDs was not found in the reviewed literature, the general class of chromene derivatives has been explored for such applications due to their tunable photophysical properties. The fluorescence and excited-state dynamics of these molecules are key to their potential in these areas. For example, the photophysical properties of thiophene-linked 2H-chromenes have been investigated using transient absorption spectroscopy. tandfonline.com The study of these properties helps in understanding the deactivation pathways of the excited states, which is crucial for designing efficient materials for OLEDs and laser applications. tandfonline.comnih.govmdpi.com

The following table highlights some of the key photochemical and photophysical properties of 2H-chromenes:

| Property | Description | Influencing Factors | Reference |

| Photochromism | Reversible color change upon irradiation with light. | Substitution pattern on the chromene nucleus, fusion with other heterocyclic rings. | cdnsciencepub.comresearchgate.netrsc.orgmdpi.comacs.org |

| Fluorescence | Emission of light from the excited singlet state. The quantum yield can be influenced by competing processes like photochromism. | Molecular structure, solvent polarity. | tandfonline.com |

| Excited State Dynamics | The pathways of deactivation of the excited states, including intersystem crossing to the triplet state. | Substitution and molecular environment. | tandfonline.com |

Applications in Organic Synthesis and Materials Science

2H-Chromenes as Versatile Building Blocks and Synthetic Intermediates in Organic Chemistry

The 2H-chromene skeleton is a privileged scaffold in organic chemistry, prized for its role as a versatile building block and synthetic intermediate. rsc.orgmsu.edu These compounds are integral to numerous synthetic strategies due to their inherent reactivity, which allows for the construction of more complex molecular architectures. nih.gov The development of new and improved synthesis methods for these molecular skeletons has been a major focus in the fields of organic synthesis and chemical biology. msu.edu

One of the key synthetic strategies involves the ring cyclization of various precursors. nih.gov For instance, methods like the palladium-catalyzed ring-closure of 2-isoprenyl phenols and the Claisen-rearrangement of propargyl phenol (B47542) ethers have been developed to efficiently produce the 2H-chromene core. nih.gov Furthermore, readily accessible derivatives such as 2-ethoxy-2H-chromenes can undergo nickel-catalyzed C-O activation and subsequent C-C bond formation with boronic acids. organic-chemistry.org This modular approach provides broad access to a variety of 2-substituted-2H-chromenes. organic-chemistry.org

The reactivity of the 2H-chromene ring system allows for late-stage functionalization, making it a valuable intermediate for introducing molecular complexity at later steps in a synthetic sequence. rsc.org The development of catalytic domino reactions, such as the oxa-Michael/aldol (B89426) reaction between salicylaldehyde (B1680747) and electron-deficient olefins, provides an efficient route to highly functionalized 2-phenyl-2H-chromene derivatives. nih.gov These varied synthetic methodologies highlight the importance of 2H-chromenes as foundational structures for accessing a wide range of organic compounds. nih.gov

| Synthetic Approach | Description | Key Features |

| Domino Reactions | Organocatalytic domino oxa-Michael/aldol reactions between salicylaldehydes and electron-deficient olefins. nih.gov | High yields for 3-substituted 2-phenyl-2H-chromene derivatives. nih.gov |

| Nickel-Catalyzed Cross-Coupling | C-O activation and C-C bond formation using a nickel catalyst and boronic acids with 2-ethoxy-2H-chromenes. organic-chemistry.org | Modular and efficient protocol for 2-substituted-2H-chromenes. organic-chemistry.org |

| Petasis Condensation | Condensation of vinylic or aromatic boronic acids, salicylaldehydes, and amines, followed by cyclization. organic-chemistry.org | Convenient preparation method, assisted by an adjacent hydroxyl group. organic-chemistry.org |

| Metalloradical Approach | Cobalt(II)-mediated radical addition of salicyl N-tosylhydrazones to terminal alkynes. nih.gov | Direct and diastereoselective synthesis from simple building blocks. nih.gov |

Contribution to the Synthesis of Complex Natural Products and Bioactive Analogues

The 2H-chromene motif is a cornerstone in the architecture of numerous natural products and biologically active molecules. rsc.orgnih.gov This structural unit is found in a vast number of natural compounds, including tannins and polyphenols present in fruits, teas, and vegetables. msu.edunih.gov The prevalence of this scaffold in nature has spurred significant efforts toward its synthesis and derivatization to create analogues with potent biological activities. nih.gov

The synthesis of aryl C-glycoside natural products, for example, has sometimes led to the unexpected but valuable formation of 2H-chromene structures. nih.gov Furthermore, 3-nitro-2H-chromenes are recognized as significant structural building blocks for many pharmacologically active compounds. researchgate.netresearchgate.net The versatility of the chromene core allows it to be incorporated into hybrid molecules, combining its features with other pharmacophores like stilbenes to generate novel anticancer agents. ias.ac.in Research has demonstrated that various chromene-based compounds exhibit a wide spectrum of biological applications, including anticancer, antimicrobial, and antioxidant activities. researchgate.net The ability to construct diverse 2H-chromene frameworks through methods like Michael addition reactions makes them invaluable for developing new bioactive compounds. researchgate.net

Development of Photochromic Materials and Laser Dyes based on Chromene Structures

The unique photophysical properties of the chromene scaffold have led to its extensive application in the field of materials science, particularly in the development of photochromic materials and laser dyes. msu.edunih.gov

Photochromic Materials: Photochromism is the reversible transformation of a chemical species between two forms upon exposure to electromagnetic radiation, resulting in a color change. wikipedia.org Chromene derivatives, specifically certain naphthopyrans, are a prominent class of photochromic compounds used in applications like self-darkening eyeglass lenses. wikipedia.orgrsc.org Upon irradiation with UV light, these molecules undergo a ring-opening process to convert from a colorless state to a colored isomer. wikipedia.orgresearchgate.net The ability to switch between molecular states with different optical properties makes them valuable for smart materials, optical data storage, and anti-counterfeiting systems. rsc.org Research has shown that even crystalline forms of certain chromene compounds can exhibit photochromism. rsc.org

| Chromene Application | Underlying Principle | Key Features |

| Photochromic Lenses | Reversible, light-induced ring-opening of the pyran ring to form a colored merocyanine-like structure. wikipedia.orgresearchgate.net | Changes from colorless to colored upon UV exposure; reverts in the absence of UV. wikipedia.org |

| Smart Materials | Reversible switching between two isomers with different absorption spectra. rsc.org | Tunable absorption spectra, fast response times, good fatigue resistance. rsc.org |

| Laser Dyes | High fluorescence quantum yield and efficient light emission in the visible spectrum. researchgate.netnist.gov | Lase efficiently in the red region of the spectrum with a broad tuning range. researchgate.net |

Laser Dyes: Chromene derivatives are also effective as laser dyes, which are organic compounds used as the gain medium in dye lasers. researchgate.net These compounds are valued for their high fluorescence quantum yields and efficient lasing capabilities, particularly in the red region of the visible spectrum. researchgate.net The molecular structure of the chromene core can be modified to tune the absorption and fluorescence maxima, making them versatile for various laser applications. nist.gov Research has demonstrated that laser-active solid-state media with high efficiency and long operational lifetimes can be created using chromene-based dyes. researchgate.net Coumarin (B35378) derivatives, which are structurally related to chromenes, are among the most important laser dyes in the blue and green spectral regions. nist.govresearchgate.net

Utilization in Organic Light-Emitting Devices (OLEDs) and Optical Brighteners

The chromene structure's favorable electronic and optical properties also make it a candidate for use in organic light-emitting devices (OLEDs) and as an optical brightener. msu.edu

Organic Light-Emitting Devices (OLEDs): OLEDs are thin-film devices that convert electrical energy into light through electroluminescence. ossila.com The core of an OLED consists of an emissive layer made of organic materials sandwiched between two electrodes. jmaterenvironsci.com The color of the emitted light is determined by the molecular structure of the organic compounds used. ossila.com While the primary materials in OLEDs are often complex, multi-component systems, the fundamental properties of chromophores like the chromene ring are relevant. researchgate.net The high fluorescence and potential for structural tuning make chromene derivatives interesting for research into new emissive or host materials for OLEDs, aiming to achieve high efficiency and specific emission colors. msu.eduyoutube.com

Optical Brighteners: Optical brighteners, or fluorescent whitening agents, are chemical compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum. wikipedia.org This process enhances the perceived whiteness of materials like fabrics and paper by compensating for any yellowish tones. wikipedia.orgchemosilindustries.com While stilbenes are a common class of optical brighteners, compounds with strong fluorescence in the blue region, such as coumarin derivatives, are also utilized. wikipedia.orgchemosilindustries.com Given that chromenes are known to exhibit strong fluorescence, their derivatives are explored for applications as optical brighteners, contributing to improved color aesthetics in various products. msu.edunih.gov

Biological Activity and Mechanistic Insights of 2h Chromene Derivatives

Anti-cancer and Antiproliferative Activity: Mechanistic Elucidations

The chromene scaffold has been identified as a promising pharmacophore in the development of novel anti-cancer agents. bohrium.com Derivatives of 2H-chromene have demonstrated a wide array of pharmacological activities, including antitumor, antioxidant, and anti-inflammatory effects. bohrium.comresearchgate.net The anti-cancer properties of these compounds are often attributed to their ability to interfere with critical cellular processes involved in tumor growth and progression.

Inhibition of Microtubule Dynamics (e.g., antimicrotubule agents)

Certain 2-amino-3-cyano-4-aryl-7-methoxy-4H-chromene derivatives have been identified as potent microtubule-disrupting agents. nih.gov These compounds have been shown to induce substantial microtubule disruption, a mechanism that is crucial for their anti-cancer effects. nih.gov The disruption of microtubule dynamics interferes with the formation and function of the mitotic spindle, a key cellular machinery for cell division, ultimately leading to cell cycle arrest and apoptosis. nih.gov For instance, time-dependent imaging of melanoma cells treated with these derivatives revealed a dynamic process of microtubule depolymerization. nih.gov

Histone Deacetylase (HDAC) Inhibition

A series of novel histone deacetylase (HDAC) inhibitors have been developed utilizing the 8-ethoxy-3-nitro-2H-chromene scaffold as a surface binding or cap group. nih.gov HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. nih.govmdpi.com These 3-nitro-2H-chromene derivatives have exhibited significant growth inhibitory activity against a panel of cancer cell lines, including K562, A549, MCF-7, PC3, and HeLa, with potency greater than the reference drugs SAHA and MS-275. nih.gov

Specifically, ortho-aminoanilide and α-aminoamide derivatives of 8-ethoxy-3-nitro-2H-chromene have been identified as potent inhibitors of HDAC1, with IC50 values in the nanomolar range. nih.gov The ortho-aminoanilides with a phenyl internal cavity motif were found to be more potent than the clinical HDAC inhibitor MS-275 as HDAC1 inhibitors and displayed selectivity over HDAC2. nih.gov In contrast, amide-based derivatives showed moderate inhibition of HDAC6 with greater selectivity over HDAC1 and HDAC2. nih.gov This demonstrates that the 2H-chromene scaffold can be effectively modified to achieve isoform-selective HDAC inhibition.

Phosphoinositide 3-kinase (PI3K) Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in human cancers. nih.govnih.gov The chromene scaffold has been explored for the development of PI3K inhibitors. nih.gov Structure-based drug design and molecular docking have been employed to develop a novel series of 6H-benzo[c]chromen derivatives as selective PI3Kα inhibitors. nih.gov Furthermore, allosteric chromenone inhibitors of PI3K are being investigated for the treatment of diseases associated with PI3K modulation. google.comgoogle.com

Cytotoxic Effects on Cancer Cell Lines (e.g., HeLa, MCF-7, A549)

A broad range of 2H-chromene derivatives has been evaluated for their cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast adenocarcinoma), and A549 (lung carcinoma). nih.govmdpi.commdpi.comresearchgate.netnih.gov For example, 3-nitro-2H-chromene derivatives have demonstrated good growth inhibitory activity against these cell lines. nih.gov Similarly, novel flavanones incorporating chromene motifs have been assessed for their cytotoxicity against A549 and MCF-7 cells, among others. mdpi.com The anti-proliferative activity of novel 4H-benzo[h]chromenes has also been evaluated against MCF-7 cells. researchgate.net

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Benzimidazole derivative (se-182) | A549 | 15.80 | |

| Benzimidazole derivative (se-182) | MCF-7 | Not specified | |

| Benzimidazole derivative (se-182) | HepG2 | 15.58 | |

| Benzimidazole derivative (se-182) | DLD-1 | 65.89 | |

| 3-Nitro-2H-chromene derivatives | A549, MCF-7, HeLa | Good growth inhibitory activity | nih.gov |

Modulation of Cell Cycle Progression (e.g., G2/M arrest)

A significant mechanism underlying the anti-cancer activity of 2H-chromene derivatives is their ability to modulate cell cycle progression, often leading to arrest at the G2/M phase. researchgate.netnih.govmdpi.comnih.govfrontiersin.org This disruption of the cell cycle prevents cancer cells from completing mitosis and proliferating. For instance, certain pyrano[3,2-c]chromene derivatives have been shown to induce cell cycle arrest at the G2/M phase in MCF-7, HCT-116, and HepG-2 cancer cell lines. researchgate.net Similarly, multimodal 4-arylchromene derivatives that disrupt microtubule dynamics also cause a G2/M cell-cycle arrest. nih.gov The induction of G2/M arrest is a key event that often precedes the induction of apoptosis in cancer cells treated with these compounds. mdpi.comnih.gov

Anti-microbial Activity: Structure-Activity Relationships (SAR)

In addition to their anti-cancer properties, 2H-chromene derivatives have emerged as a promising class of anti-microbial agents. mdpi.comresearchgate.netnih.govtandfonline.com The structural versatility of the chromene nucleus allows for modifications that can lead to potent activity against a range of bacterial and fungal pathogens. mdpi.comnih.gov

Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern the anti-microbial efficacy of these compounds. For instance, in a series of novel flavanones incorporating chromene motifs, a majority of the derivatives exhibited significant anti-microbial activities against several human pathogens. mdpi.com The antibacterial activity of these compounds was found to be more pronounced against Gram-negative bacteria compared to Gram-positive bacteria and fungi. mdpi.com

Antibacterial Activity

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery of novel antibacterial agents. nih.gov Derivatives of 2H-chromene have emerged as a promising class of compounds with potent activity against various bacterial strains, including those resistant to conventional antibiotics. nih.govnih.gov

Halogenated 3-nitro-2H-chromenes, in particular, have demonstrated significant anti-staphylococcal activity. Studies have shown that the degree of halogenation can influence the antibacterial efficacy. For instance, mono-halogenated nitrochromenes exhibit moderate activity, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 μg/mL. nih.gov In contrast, tri-halogenated derivatives display more potent effects, with MIC values between 1 and 8 μg/mL. nih.gov One of the most effective compounds in this series, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene, has shown MIC values of 4 μg/mL against multidrug-resistant Staphylococcus aureus and 1–4 μg/mL against multidrug-resistant Staphylococcus epidermidis. nih.gov

Other 2H-chromene derivatives have also been identified as potent antibacterial agents. For example, certain 2-aryl-3-nitro-2H-chromene derivatives have been synthesized and evaluated for their in vitro antibacterial potential. nih.gov Additionally, some 2-alkyl 3-nitro-2H-chromenes have shown efficacy, with one derivative demonstrating a Minimum Bactericidal Concentration (MBC) of 4 μg/mL against S. aureus and S. epidermidis. nih.gov The antibacterial activity of these compounds is often dependent on the substitution pattern on the 2H-chromene core. researchgate.net

Table 1: Antibacterial Activity of Selected 2H-Chromene Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Mono-halogenated nitrochromenes | S. aureus, S. epidermidis | 8–32 | nih.gov |

| Tri-halogenated 3-nitro-2H-chromenes | S. aureus, S. epidermidis | 1–8 | nih.gov |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. aureus | 4 | nih.gov |

| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. epidermidis | 1–4 | nih.gov |

| (3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetate | S. aureus, S. epidermidis | 4 (MBC) | nih.gov |

Antifungal Properties

In addition to their antibacterial effects, 2H-chromene derivatives have demonstrated notable antifungal properties. nih.govunica.it The search for new and effective antifungal agents is crucial due to the increasing incidence of fungal infections and the emergence of resistant strains.

One study focused on the synthesis of 1H-1,2,4-triazole functionalized chromenols, which were evaluated for their antifungal activity. nih.gov The results indicated that the presence of a 2-(tert-butyl)-2H-chromen-2-ol substituent on the triazole ring was beneficial for antifungal efficacy. nih.gov Among the tested compounds, some exhibited higher activity than the reference drugs ketoconazole (B1673606) and bifonazole. nih.gov The most sensitive fungus was identified as Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov

The proposed mechanism of action for the antifungal activity of these novel chromenol derivatives is the inhibition of sterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. nih.gov Molecular docking studies have supported this hypothesis, suggesting that these compounds can bind to the active site of CYP51. nih.gov

Table 2: Antifungal Activity of Selected 1H-1,2,4-Triazole Functionalized Chromenols

| Compound | Fungal Species | MIC (μM) | Reference |

|---|---|---|---|

| Compound 3k | Various fungi | 22.1–184.2 | nih.gov |

| Compound 3n | Various fungi | 71.3–199.8 | nih.gov |

Anti-parasitic Activity: Target Identification and Inhibition Mechanisms

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a neglected tropical disease with limited treatment options. nih.govnih.gov A promising drug target for this disease is T. cruzi glucokinase (TcGlcK), an enzyme crucial for the parasite's metabolism. nih.govnih.gov High-throughput screening campaigns have identified 3-nitro-2-phenyl-2H-chromene analogues as potent inhibitors of TcGlcK and effective antitrypanosomal agents. nih.govnih.govresearchgate.net

These compounds have demonstrated significant in vitro parasiticidal activity against the infective forms of T. cruzi (trypomastigotes and intracellular amastigotes) at low micromolar concentrations, with minimal toxicity to host cells. nih.govnih.govresearchgate.net Specific analogues, such as GLK2-003 and GLK2-004, were found to inhibit TcGlcK with IC50 values of 6.1 µM and 4.8 µM, respectively. nih.govnih.gov Further studies on a library of commercially available 3-nitro-2-phenyl-2H-chromene analogues have confirmed the potential of this scaffold for the development of new treatments for Chagas disease. nih.govnih.gov The research indicates that these compounds can be further optimized to enhance their efficacy. nih.govnih.gov

Table 3: Antitrypanosomal Activity of 3-Nitro-2-Phenyl-2H-Chromene Analogues

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| GLK2-003 | Trypanosoma cruzi glucokinase (TcGlcK) | 6.1 | nih.govnih.gov |

| GLK2-004 | Trypanosoma cruzi glucokinase (TcGlcK) | 4.8 | nih.govnih.gov |

Anti-viral Properties

The 2H-chromene framework is also a key feature in compounds with anti-viral activity, particularly against the Human Immunodeficiency Virus (HIV). nih.govznaturforsch.comnih.gov Research has led to the synthesis of various chromene derivatives that inhibit HIV replication.

One area of investigation has been the synthesis of fused chromene derivatives, such as pyrano-chromenes and pyrimido pyrano-chromenes. znaturforsch.comresearchgate.net Several of these compounds have been screened for their inhibitory activity against HIV-1 and HIV-2 in MT-4 cells. znaturforsch.comresearchgate.net The results have shown that some of these derivatives exhibit anti-HIV activity, with one formimidate derivative being more active than other tested chromene compounds. researchgate.net

Another study focused on chroman aldehydes related to naturally occurring anti-HIV compounds. nih.gov While several of the synthesized aldehydes showed inhibitory activity against HIV infectivity in HeLa37 cells, their therapeutic index was not as high as the natural product lead. nih.gov These findings highlight the potential of the 2H-chromene scaffold in the development of new anti-viral agents, although further structural optimization is needed to improve potency and selectivity.

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. nih.gov 2H-chromene derivatives have been investigated for their anti-inflammatory properties and have shown promise in modulating inflammatory pathways. nih.govnih.gov

A series of 2-trifluoromethyl-2H-chromene ethers were designed and synthesized as novel COX-2 inhibitors with low ulcerogenicity. nih.gov One compound, 6-fluoro-3-(4-methoxyphenyl)-2-(2-(thiophen-3-yl)ethoxy)-2-(trifluoromethyl)-2H-chromene (E25), significantly suppressed the lipopolysaccharide (LPS)-induced release of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the expression of COX-2 and iNOS. nih.gov The mechanism of action is believed to involve binding to COX-2 and suppressing the NF-κB pathway. nih.gov This compound demonstrated potent anti-inflammatory and analgesic efficacy in rodent models. nih.gov

Other studies have explored 2-oxo-2H-chromenyl and 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates for their anti-inflammatory activity. nih.gov Several of these compounds were effective in reducing the levels of the pro-inflammatory cytokine TNF-α in vitro. nih.gov Selected compounds also showed significant anti-inflammatory activity in an in vivo LPS-induced mouse model, with one compound potently reducing both TNF-α and IL-6 levels. nih.gov

Table 4: Anti-inflammatory Activity of a 2-Trifluoromethyl-2H-chromene Ether

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 6-fluoro-3-(4-methoxyphenyl)-2-(2-(thiophen-3-yl)ethoxy)-2-(trifluoromethyl)-2H-chromene (E25) | human recombinant COX-2 | 70.7 ± 4.7 | nih.gov |

Antioxidant Activity: Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. asianpubs.org 2H-chromene derivatives have been evaluated for their antioxidant potential, particularly their ability to scavenge free radicals. asianpubs.orgresearchgate.net

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to assess antioxidant activity. asianpubs.orgeco-vector.comnih.gov In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by the decrease in absorbance. asianpubs.org Several studies have reported the DPPH radical scavenging activity of various 2H-chromene derivatives. asianpubs.orgeco-vector.com

For example, two synthesized 6-methoxy-2H-chromenes showed good DPPH free radical scavenging activity, with IC50 values of 69 ± 0.38 and 67 ± 0.44 µM. asianpubs.org Another study on (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives also found that these compounds are highly active in scavenging the DPPH radical. eco-vector.com The antioxidant activity of these compounds is often attributed to their hydrogen-donating ability. nih.gov

Table 5: DPPH Radical Scavenging Activity of Selected 6-Methoxy-2H-chromenes

| Compound | IC50 (µM) | Reference |

|---|---|---|